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Abstract
Divinylphenylphosphine (DVPP) is a versatile organophosphorus compound with significant

potential in polymer chemistry, materials science, and as a ligand in catalysis. Its unique

structure, featuring two reactive vinyl groups and a phenyl ring attached to a central

phosphorus atom, imparts valuable properties. A thorough understanding of its molecular

structure and purity is paramount for its effective application and for ensuring the reproducibility

of experimental results. This in-depth technical guide provides a comprehensive overview of

the spectroscopic techniques used to characterize divinylphenylphosphine, including Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug

development professionals who utilize or intend to utilize divinylphenylphosphine in their

work. We will delve into the theoretical underpinnings of each technique, provide detailed

experimental protocols, and discuss the interpretation of the resulting spectra, offering insights

grounded in field-proven expertise.

Introduction: The Importance of Spectroscopic
Characterization
In any scientific endeavor involving chemical compounds, unequivocal structural confirmation

and purity assessment are non-negotiable. For a molecule like divinylphenylphosphine,

which can participate in polymerization, act as a ligand for metal complexes, or undergo

various chemical transformations, a detailed spectroscopic fingerprint is essential.
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Spectroscopic characterization provides a multi-faceted view of the molecule, confirming the

connectivity of atoms, identifying functional groups, and detecting impurities. This guide will

equip the reader with the knowledge to perform and interpret the key spectroscopic analyses

for divinylphenylphosphine.

Molecular Structure of Divinylphenylphosphine
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data. Divinylphenylphosphine consists of a central phosphorus(III) atom bonded to a phenyl

group and two vinyl (-CH=CH₂) groups.

Figure 1: 2D structure of divinylphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can gain

detailed information about the chemical environment and connectivity of atoms. For

divinylphenylphosphine, ¹H, ¹³C, and ³¹P NMR are all highly informative.

³¹P NMR Spectroscopy: The Phosphorus Core
Given the presence of a phosphorus atom, ³¹P NMR is the most direct method for

characterizing divinylphenylphosphine. The ³¹P nucleus has a spin of 1/2 and is 100%

naturally abundant, making it a sensitive nucleus for NMR analysis.[2]

Expertise & Experience: The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic

environment and coordination number of the phosphorus atom. For a trivalent phosphine like

divinylphenylphosphine, the chemical shift is expected to be in a characteristic range for

triorganophosphines. The exact chemical shift will be influenced by the electronegativity of

the attached phenyl and vinyl groups.

Expected Spectrum: A proton-decoupled ³¹P NMR spectrum of pure

divinylphenylphosphine is expected to show a single sharp peak. The chemical shift for

trialkylphosphines can vary significantly, and the presence of both sp²-hybridized phenyl and

vinyl carbons directly attached to the phosphorus will influence the final value.[3]
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Trustworthiness: The presence of a single peak in the expected region is a strong indicator

of the presence of a single phosphorus-containing species. The chemical shift value can be

compared to literature values for similar vinyl- and aryl-substituted phosphines to build

confidence in the identification.[4]

Table 1: Predicted ³¹P NMR Data

Nucleus
Predicted Chemical Shift
(δ, ppm)

Rationale

| ³¹P | -20 to -60 | Based on typical shifts for triorganophosphines, with deshielding effects from

the phenyl and vinyl groups.[3] |

¹H NMR Spectroscopy: Probing the Protons
¹H NMR provides detailed information about the number, environment, and connectivity of

protons in a molecule.

Expertise & Experience: The ¹H NMR spectrum of divinylphenylphosphine will be

characterized by signals from the aromatic protons of the phenyl group and the vinylic

protons. The vinyl protons will exhibit a complex splitting pattern due to both geminal, cis,

and trans H-H couplings, as well as coupling to the ³¹P nucleus. The phenyl protons will also

show coupling to the ³¹P nucleus, with the ortho protons typically showing the largest

coupling constant.

Expected Spectrum:

Vinyl Region (δ 5.5-7.0 ppm): This region will contain a complex set of multiplets

corresponding to the three protons on each vinyl group. These protons are chemically

distinct and will show characteristic splitting patterns (doublet of doublets of doublets, for

example) due to geminal, cis, and trans couplings, as well as P-H couplings.

Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region.

Due to the influence of the phosphorus substituent, the ortho, meta, and para protons will

have slightly different chemical shifts and will show coupling to each other and to the ³¹P

nucleus.
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Trustworthiness: The integration of the signals should correspond to the number of protons

in each environment (e.g., a 5:6 ratio for the phenyl vs. total vinyl protons). The characteristic

coupling patterns, especially the P-H couplings, provide a high degree of confidence in the

structural assignment.

Table 2: Predicted ¹H NMR Data

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Phenyl (ortho) 7.5 - 7.8 m

Phenyl (meta, para) 7.2 - 7.5 m

Vinyl (-P-CH=) 6.0 - 6.5 m

| Vinyl (=CH₂) | 5.5 - 6.0 | m | |

¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecule.[5] While ¹³C has a

low natural abundance (1.1%), modern NMR techniques readily provide high-quality spectra.

Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon

atom will appear as a single peak. The chemical shifts are indicative of the carbon's

hybridization and electronic environment. The carbons directly bonded to the phosphorus

atom will exhibit coupling to the ³¹P nucleus, resulting in doublets.

Expected Spectrum:

Aromatic Region (δ 120-140 ppm): The six carbons of the phenyl ring will appear in this

region. The ipso-carbon (directly attached to P) will be a doublet due to ¹J(C-P) coupling

and will likely be found at the downfield end of this region. The ortho, meta, and para

carbons will also show smaller C-P couplings.

Vinyl Region (δ 125-140 ppm): The four carbons of the two vinyl groups will also be in this

region. The carbons directly attached to the phosphorus will appear as doublets due to
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¹J(C-P) coupling, while the terminal =CH₂ carbons will also be doublets due to ²J(C-P)

coupling.

Trustworthiness: The number of signals in the spectrum should correspond to the number of

chemically non-equivalent carbons in the molecule. The presence of C-P coupling is a

definitive indicator of the connectivity between the carbon skeleton and the phosphorus

atom.

Table 3: Predicted ¹³C NMR Data

Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity (due
to P-coupling)

Phenyl (ipso) 135 - 140 d

Phenyl (ortho, meta, para) 128 - 133 d (smaller J)

Vinyl (-P-C=) 130 - 138 d

| Vinyl (=C) | 125 - 130 | d |

Experimental Protocol: NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing Data Analysis

Dissolve ~10-20 mg of
divinylphenylphosphine

in ~0.6 mL of deuterated
solvent (e.g., CDCl₃)

Transfer to an
NMR tube

Place tube in NMR
spectrometer

Acquire ¹H, ¹³C, and ³¹P
spectra

Fourier transform,
phase, and baseline correct

Reference spectra
(e.g., TMS for ¹H and ¹³C,

85% H₃PO₄ for ³¹P)
Integrate ¹H signals Assign peaks and

measure coupling constants

Click to download full resolution via product page

Figure 2: General workflow for NMR analysis.

Sample Preparation: Accurately weigh 10-20 mg of divinylphenylphosphine and dissolve it

in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a clean,

dry vial. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C and ³¹P, proton

decoupling is typically used to simplify the spectra.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This involves Fourier transformation, phase correction, and baseline correction.

Data Analysis: Reference the spectra to the appropriate standard (tetramethylsilane for ¹H

and ¹³C, 85% phosphoric acid for ³¹P). Integrate the peaks in the ¹H spectrum and determine

the chemical shifts and coupling constants for all spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expertise & Experience: The IR spectrum of divinylphenylphosphine will be dominated by

vibrations associated with the phenyl ring and the vinyl groups. The C-H stretching and

bending vibrations, as well as C=C stretching vibrations, will give rise to characteristic

absorption bands.

Expected Spectrum:

~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching vibrations.

~1630-1610 cm⁻¹: Vinylic C=C stretching vibration. This is a key indicator of the vinyl

groups.

~1590 and ~1480 cm⁻¹: C=C stretching vibrations within the phenyl ring.

~1400 cm⁻¹: Vinylic =C-H in-plane bending.

~990 and ~910 cm⁻¹: Vinylic =C-H out-of-plane bending vibrations. These are often strong

and characteristic bands for terminal alkenes.
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~740 and ~690 cm⁻¹: C-H out-of-plane bending vibrations for the monosubstituted phenyl

ring.

Trustworthiness: The presence of the characteristic vinyl C=C and C-H bending bands, in

conjunction with the aromatic C-H and C=C bands, provides strong evidence for the

structure of divinylphenylphosphine.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3080-3050 C-H stretch Aromatic & Vinyl

1625 C=C stretch Vinyl

1585, 1480 C=C stretch Aromatic

995, 915 =C-H bend (out-of-plane) Vinyl

| 745, 695 | C-H bend (out-of-plane) | Aromatic |

Experimental Protocol: IR Spectroscopy

Sample Preparation Data Acquisition Data Analysis

Place a drop of neat liquid
divinylphenylphosphine

between two salt plates
(e.g., NaCl or KBr)

Place plates in IR
spectrometer Acquire the IR spectrum Identify and assign

characteristic absorption bands

Click to download full resolution via product page

Figure 3: General workflow for IR analysis.

Sample Preparation: As divinylphenylphosphine is a liquid at room temperature, the

simplest method is to place a small drop of the neat liquid between two salt plates (e.g.,

NaCl or KBr).
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Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Acquire a

background spectrum of the clean salt plates. Then, acquire the spectrum of the sample.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. Identify

and label the key absorption bands.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight of the compound and can offer

structural insights through the analysis of fragmentation patterns.

Expertise & Experience: For divinylphenylphosphine (C₁₀H₁₁P), the molecular weight is

162.17 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with

high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment

ions. The fragmentation of organophosphorus compounds often involves cleavage of the

bonds to the phosphorus atom.

Expected Spectrum:

Molecular Ion (M⁺˙): A peak at m/z = 162, corresponding to the intact molecule with one

electron removed. This should be the highest mass peak in the spectrum (excluding

isotope peaks).

Key Fragments:

[M - C₂H₃]⁺ (m/z = 135): Loss of a vinyl radical.

[M - C₆H₅]⁺ (m/z = 85): Loss of a phenyl radical.

[C₆H₅P]⁺˙ (m/z = 108): Phenylphosphine radical cation.

[C₆H₅]⁺ (m/z = 77): Phenyl cation.

[P(C₂H₃)₂]⁺ (m/z = 85): Divinylphosphinyl cation.
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Trustworthiness: The observation of the molecular ion at the correct m/z value is a strong

confirmation of the compound's identity and purity. The fragmentation pattern should be

consistent with the known stability of the resulting ions and radicals. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which

can be used to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/z Proposed Fragment

162 [C₁₀H₁₁P]⁺˙ (Molecular Ion)

135 [C₈H₈P]⁺

108 [C₆H₅P]⁺˙

85 [C₄H₆P]⁺

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

Sample Introduction Ionization Mass Analysis Data Analysis

Introduce a small amount of
divinylphenylphosphine into the

mass spectrometer

(e.g., via direct insertion probe
or GC-MS)

Ionize the sample
(e.g., using electron ionization)

Separate ions based on
their m/z ratio Detect the ions Generate a mass spectrum Identify the molecular ion and

analyze the fragmentation pattern

Click to download full resolution via product page

Figure 4: General workflow for mass spectrometry analysis.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like divinylphenylphosphine, this can be done via a direct insertion

probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any

potential impurities.
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Ionization: The sample is vaporized and then ionized, typically using electron ionization (EI)

at 70 eV.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a signal is generated that is proportional to

the abundance of each ion.

Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance

versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure.

Conclusion
The comprehensive spectroscopic characterization of divinylphenylphosphine using a

combination of ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a

robust and reliable means of confirming its structure and assessing its purity. Each technique

offers a unique and complementary piece of the structural puzzle. By following the detailed

protocols and interpretation guidelines presented in this guide, researchers, scientists, and

drug development professionals can confidently characterize divinylphenylphosphine,

ensuring the quality and reliability of their scientific work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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